N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Description
N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a benzamide group, and multiple methoxy groups
Properties
IUPAC Name |
N-[4-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S/c1-30-18-7-5-15(11-20(18)32-3)9-10-25-22(28)13-17-14-34-24(26-17)27-23(29)16-6-8-19(31-2)21(12-16)33-4/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,25,28)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYKZRPSONKQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Synthesis of 3,4-dimethoxyphenethylamine: This can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile using a reducing agent such as lithium aluminum hydride.
Formation of the thiazole ring: This involves the reaction of 2-bromoacetophenone with thiourea to form 2-amino-4-phenylthiazole.
Coupling reaction: The final step involves coupling the 3,4-dimethoxyphenethylamine with the thiazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation can be employed.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anticancer and antioxidant properties.
Biological Studies: The compound’s interaction with various biological targets, such as enzymes and receptors, is of interest for drug development.
Chemical Biology: It can be used as a probe to study biochemical pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethoxyphenethyl)-3-(4-fluorophenethyl)urea
- 1-(3,4-dimethoxyphenethyl)-3-(4-methylphenethyl)urea
Uniqueness
N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, and selectivity towards biological targets .
Biological Activity
N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring and a dimethoxybenzamide moiety, which are known to influence various biological pathways. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H30N4O5S, with a molecular weight of approximately 478.58 g/mol. The structure includes multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O5S |
| Molecular Weight | 478.58 g/mol |
| Melting Point | Not Available |
| Solubility | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cellular pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, benzamide derivatives have shown efficacy against breast and prostate cancer cells by modulating pathways related to cell cycle regulation and apoptosis.
Case Study:
In a study evaluating the effects of related benzamide derivatives on cancer cell lines (e.g., MCF-7 for breast cancer), compounds demonstrated IC50 values in the micromolar range, indicating potent activity against tumor growth .
Anti-inflammatory Properties
Compounds containing thiazole and benzamide moieties have been noted for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha.
Research Findings:
A study showed that similar thiazole-containing compounds reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for inflammatory diseases .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for predicting its behavior in biological systems. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in its efficacy and safety profile.
Metabolism
Preliminary metabolic studies indicate potential pathways involving cytochrome P450 enzymes; however, detailed metabolic profiles remain to be elucidated through further research.
Q & A
Q. What are the optimized synthetic routes for N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide?
- Methodological Answer : The synthesis involves multi-step reactions, including thiazole ring formation and carbamoylation. For example, analogous compounds are synthesized via refluxing intermediates in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification (e.g., 4-hour reflux for triazole derivatives) . Key steps include:
- Coupling of 3,4-dimethoxyphenethylamine with a thiazole precursor.
- Use of carbodiimide-based reagents for amide bond formation.
- Optimization of reaction time and temperature to maximize yield.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction provides precise structural data (e.g., bond lengths, angles, and torsion angles). For related compounds, R factors as low as 0.044 and data-to-parameter ratios of 12.5 have been reported .
- NMR spectroscopy (¹H, ¹³C) identifies substituent patterns and confirms methoxy group integration.
- Mass spectrometry (ESI-TOF) validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can computational chemistry predict reactivity and optimize synthetic pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms are used to model intermediates and transition states. For example:
- Reaction path analysis : Identifies energetically favorable pathways for thiazole ring closure .
- Solvent effects : Simulated using polarizable continuum models (PCM) to optimize reaction conditions.
- Machine learning : Integrates experimental data to refine computational predictions .
Q. What strategies resolve contradictions in physicochemical or biological activity data?
- Methodological Answer :
- Cross-validation : Compare data from multiple techniques (e.g., X-ray vs. NMR-derived conformers) .
- Batch-to-batch analysis : Assess purity via HPLC and elemental analysis to rule out impurities affecting bioactivity .
- Meta-analysis : Aggregate data from structurally analogous compounds (e.g., trifluoromethyl-substituted benzamides) to identify trends .
Q. How are structure-activity relationships (SAR) studied for this compound?
- Methodological Answer :
- Systematic substitution : Modify methoxy groups or thiazole substituents and test biological activity (e.g., anticonvulsant models in mice) .
- Pharmacophore mapping : Identify critical moieties (e.g., the carbamoyl group) using docking studies with GABAA receptors .
- Free-energy perturbation (FEP) : Quantifies binding affinity changes due to substituent modifications .
Q. What methodologies assess the environmental impact or degradation pathways of this compound?
- Methodological Answer :
- Atmospheric fate modeling : Simulate oxidation pathways using computational tools (e.g., EPACT-based models for energy-related pollutants) .
- Hydrolysis studies : Test stability under varying pH and temperature conditions.
- Ecotoxicology assays : Evaluate toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
